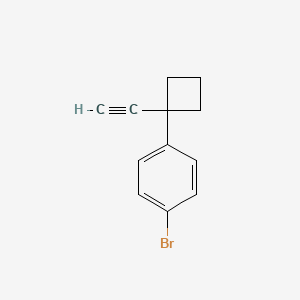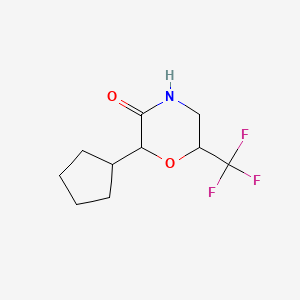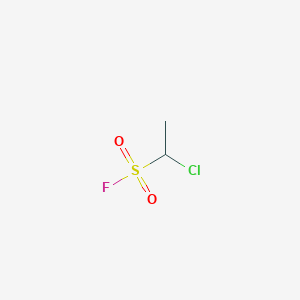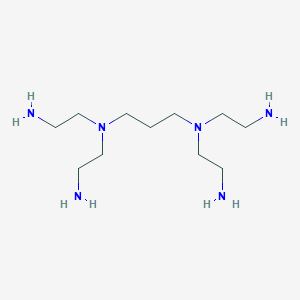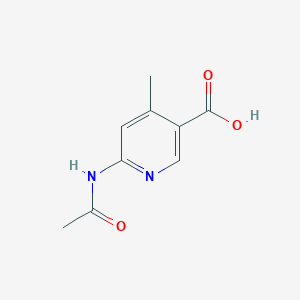
6-Acetamido-4-methylnicotinicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetamido-4-methylnicotinic acid typically involves the following steps:
Starting Material: The synthesis begins with 6-methylnicotinic acid.
Acetylation: The 6-methylnicotinic acid is subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine. This reaction introduces the acetamido group at the 6th position.
Purification: The resulting product is purified through recrystallization or chromatography to obtain pure 6-Acetamido-4-methylnicotinic acid.
Industrial Production Methods
Industrial production of 6-Acetamido-4-methylnicotinic acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to carry out the acetylation reaction.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Utilizing automated purification systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
6-Acetamido-4-methylnicotinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the acetamido group.
Major Products
Oxidation: Produces oxides of the original compound.
Reduction: Yields reduced forms with altered functional groups.
Substitution: Results in derivatives with new substituents replacing the acetamido group.
科学的研究の応用
6-Acetamido-4-methylnicotinic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and metabolic pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-Acetamido-4-methylnicotinic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, influencing metabolic pathways. The acetamido group plays a crucial role in its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
6-Methylnicotinic Acid: Lacks the acetamido group, resulting in different chemical properties and reactivity.
4-Acetamido-6-methylnicotinic Acid: A positional isomer with the acetamido group at the 4th position instead of the 6th.
Uniqueness
6-Acetamido-4-methylnicotinic acid is unique due to the specific positioning of the acetamido and methyl groups, which confer distinct chemical properties and biological activities compared to its isomers and derivatives.
特性
分子式 |
C9H10N2O3 |
|---|---|
分子量 |
194.19 g/mol |
IUPAC名 |
6-acetamido-4-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H10N2O3/c1-5-3-8(11-6(2)12)10-4-7(5)9(13)14/h3-4H,1-2H3,(H,13,14)(H,10,11,12) |
InChIキー |
JORJIOKARUSYEB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1C(=O)O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



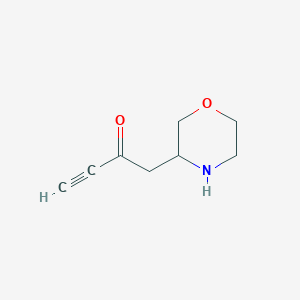
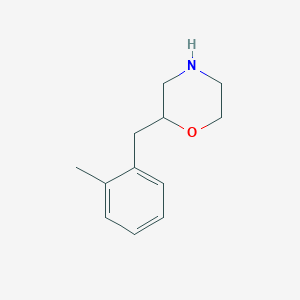
![3-[(Dimethylamino)methyl]-5-fluorobenzonitrile](/img/structure/B13158051.png)
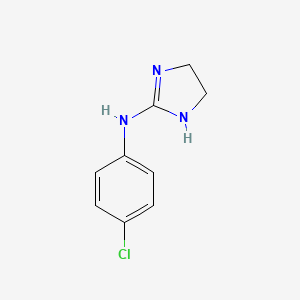
![5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13158063.png)
